molecular formula C17H17N5O2 B2451482 4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921166-52-1

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2451482
CAS No.: 921166-52-1
M. Wt: 323.356
InChI Key: SRZNXAOLWJHGBW-UHFFFAOYSA-N
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Description

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a phenyltetrazole moiety via a methylene bridge. With a molecular formula of C18H18N5O2 and a molecular weight of 336.38 g/mol, this compound is of significant interest in medicinal chemistry and pharmacological research. Tetrazole-containing compounds are recognized as bioisosteres for carboxylic acids and other functional groups, which can enhance metabolic stability and bioavailability in drug candidates . Research into structurally similar tetrazole-carboxamide compounds has demonstrated potential for antiallergic and anti-inflammatory activity . For instance, certain analogs have been shown to inhibit the release of key mediators like histamine and leukotrienes from mast cells and basophils, which are critical pathways in the inflammatory response . This suggests that 4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide may serve as a valuable scaffold for developing new therapeutic agents or as a tool compound for studying immunoinflammatory pathways. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-24-15-10-8-13(9-11-15)17(23)18-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZNXAOLWJHGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.

    Attachment of the Tetrazole to the Benzamide Core: The tetrazole derivative is then reacted with a benzamide derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to safely handle hazardous intermediates and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Biological Activity

4-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole ring, in particular, is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure

The molecular structure of 4-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can be represented as follows:

C14H16N4O\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}

This structure features an ethoxy group, a benzamide moiety, and a phenyl-substituted tetrazole, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit a range of biological activities. The presence of the ethoxy and benzamide groups may enhance these effects. Below are key areas of biological activity associated with this compound:

1. Antimicrobial Activity

Studies have shown that tetrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to 4-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide were tested against various bacterial strains, demonstrating effective inhibition of growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

2. Anticancer Activity

Tetrazole derivatives have been explored for their anticancer properties. A study reported that similar compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
A549 (Lung Cancer)30Inhibition of cell proliferation

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects were evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokine production.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha300150
IL-6250120

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various tetrazole derivatives, including those similar to 4-Ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide. The synthesized compounds were screened for antimicrobial and anticancer activities, revealing promising results that warrant further investigation into structure-activity relationships.

Case Study 2: Mechanistic Studies

In another study, researchers investigated the mechanism by which the compound induces apoptosis in cancer cells. They found that the compound activates caspase pathways, leading to programmed cell death in MCF-7 cells.

Q & A

Q. What experimental frameworks link this compound’s activity to broader theoretical models (e.g., enzyme inhibition kinetics)?

  • Methodological Answer : Apply Michaelis-Menten kinetics to quantify inhibition constants (Ki) using purified enzymes. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms. Correlate with in silico docking results to validate binding hypotheses .

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